Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester
Overview
Description
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is a synthetic compound known for its role as a thrombin inhibitor. It has a molecular formula of C37H50BN3O7 and a molecular weight of 659.62 g/mol. This compound is characterized by its complex structure, which includes a boron-containing pinanediol ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The key steps include:
Protection of Amino Acids: The amino acids are protected using benzyl and carbamate groups to prevent unwanted reactions.
Formation of Peptide Bonds: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Introduction of Boron Moiety: The boron-containing pinanediol ester is introduced through a reaction with boronic acid derivatives.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition, particularly thrombin inhibition.
Medicine: Investigated for its potential therapeutic applications in conditions related to blood clotting and thrombosis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester involves its interaction with thrombin, an enzyme involved in blood clotting. The compound binds to the active site of thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme.
Comparison with Similar Compounds
Similar Compounds
Z-D-Phe-Pro-boroMpg-pinanediol ester: Another thrombin inhibitor with a similar structure but different substituents.
Z-Gly-Phe: A peptide derivative used in protease catalyzed peptide synthesis.
Uniqueness
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is unique due to its specific boron-containing pinanediol ester moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity as a thrombin inhibitor compared to other similar compounds.
Properties
IUPAC Name |
benzyl N-[(2R)-1-[(2S)-2-[[(1S)-4-methoxy-1-[(1S,2S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50BN3O7/c1-36(2)27-22-30(36)37(3)31(23-27)47-38(48-37)32(18-12-20-45-4)40-33(42)29-17-11-19-41(29)34(43)28(21-25-13-7-5-8-14-25)39-35(44)46-24-26-15-9-6-10-16-26/h5-10,13-16,27-32H,11-12,17-24H2,1-4H3,(H,39,44)(H,40,42)/t27-,28+,29-,30-,31?,32+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOYAWWWOKBVEB-ZJHRDJRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCOC)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCOC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50BN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099476 | |
Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184488-31-1 | |
Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184488-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.